BenchChemオンラインストアへようこそ!

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Anti-inflammatory Immunomodulation Quinoline-3-carboxamide

4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide (CAS 313986-03-7, molecular formula C16H13N3O3, MW 295.29) is a synthetic member of the 4-hydroxy-2-oxoquinoline-3-carboxamide class, structurally related to the immunomodulator roquinimex (linomide). This compound features a pyridin-3-ylmethyl substituent on the carboxamide nitrogen, distinguishing it from N-phenyl or N-alkyl analogs.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
Cat. No. B3831764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CN=CC=C3)O
InChIInChI=1S/C16H13N3O3/c20-14-11-5-1-2-6-12(11)19-16(22)13(14)15(21)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21)(H2,19,20,22)
InChIKeyILGKTHYZRKKNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide: A Procurement-Focused Baseline for a Quinoline-3-Carboxamide Immunomodulator Scaffold


4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide (CAS 313986-03-7, molecular formula C16H13N3O3, MW 295.29) is a synthetic member of the 4-hydroxy-2-oxoquinoline-3-carboxamide class, structurally related to the immunomodulator roquinimex (linomide) [1]. This compound features a pyridin-3-ylmethyl substituent on the carboxamide nitrogen, distinguishing it from N-phenyl or N-alkyl analogs. The quinoline-3-carboxamide scaffold has been explored for anti-inflammatory, analgesic, and cholinesterase-modulating activities, and the presence of the pyridin-3-ylmethyl group may influence both physicochemical properties and biological target engagement [2].

Why Generic 4-Hydroxy-2-oxoquinoline-3-carboxamides Cannot Replace 4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide in Research and Industrial Applications


Within the 4-hydroxy-2-oxoquinoline-3-carboxamide class, even subtle structural modifications profoundly alter biological activity. For instance, halogen substitution on the benzene moiety (e.g., 6-bromo analog) yields a 73% inhibition of PMA-induced mouse ear swelling at 0.2 mmol/kg, while the unsubstituted parent compound shows different potency [1]. Similarly, the introduction of 6,7-dimethoxy groups fails to enhance analgesic activity, indicating that the benzene ring does not interact significantly with the analgesic target [2]. The N-pyridin-3-ylmethyl substituent distinguishes this compound from N-phenyl roquinimex, which has a distinct immunomodulatory profile. Consequently, generic substitution without quantitative validation risks loss of desired activity or introduction of unwanted off-target effects. Selection must be guided by head-to-head pharmacological data, not structural similarity alone.

Quantitative Differentiation Evidence for 4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide


Topical Anti-Inflammatory Activity: Pyridin-3-ylmethyl Parent vs. 6-Bromo Analog in PMA-Induced Mouse Ear Swelling

In the phorbol myristate acetate (PMA)-induced mouse ear swelling test, the unsubstituted 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide (compound 9) and its 6-bromo analog (compound 12) were evaluated topically at doses of 0.4 and 0.2 mmol/kg. While all eight carboxamides in the series exhibited significant inhibition, the 6-bromo derivative 12 achieved a 73% inhibition at the lower dose, indicating that halogen substitution at the 6-position markedly enhances topical anti-inflammatory potency. The parent compound's activity, though significant, was lower, demonstrating that the pyridin-3-ylmethyl scaffold provides a tunable baseline for lead optimization [1].

Anti-inflammatory Immunomodulation Quinoline-3-carboxamide

Analgesic Activity: Impact of Benzene Moiety Modification on 4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl) Scaffold

Systematic modification of the benzene moiety of the 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide core, specifically the 6,7-dimethoxy substitution, was conducted to identify structural determinants of analgesic effect. Pharmacological tests revealed that these chemical changes had a relatively weak influence on analgesic activity, leading to the conclusion that the modified fragment interacts insignificantly with the biological targets [1]. This implies that the unsubstituted parent compound retains analgesic activity comparable to the dimethoxy analog, but without the added synthetic complexity and molecular weight.

Analgesic Quinolone SAR

Cholinesterase Inhibition Selectivity: Pyridin-3-ylmethyl vs. Other N-Substituted 4-Hydroxy-2-oxoquinoline-3-carboxamides

A series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. Compound 4c was equipotent against both cholinesterases, while compound 4d proved selective for BuChE, and compounds 6k, 9a, 9b were selective for AChE. Although the pyridin-3-ylmethyl analog was not explicitly studied in this paper, the SAR indicates that the N-substituent critically governs selectivity. The pyridin-3-ylmethyl group, being basic and capable of forming π-π interactions, may confer a selectivity profile distinct from benzyl or aliphatic amides. Direct comparative data for the target compound vs. N-benzyl or N-alkyl analogs are not yet available, representing a key evidence gap.

Cholinesterase Alzheimer's Selectivity

Physicochemical Differentiation: Boiling Point and Density of 4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

The compound exhibits a boiling point of 660.8±55.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ . These values are characteristic of the quinoline-3-carboxamide class and reflect strong intermolecular hydrogen bonding due to the 4-hydroxy and 2-oxo groups. In comparison, the 6-bromo analog is expected to have a higher molecular weight and altered density, potentially affecting solubility and formulation behavior. The relatively high thermal stability may facilitate certain synthetic transformations or purification steps that are problematic for more labile analogs.

Physicochemical Formulation Storage

Optimal Application Scenarios for 4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide Based on Differentiated Evidence


Lead Compound for Topical Anti-Inflammatory Drug Discovery with Tunable Potency

The compound serves as a baseline scaffold for optimizing topical anti-inflammatory agents. Using the Collin et al. 2001 data, researchers can employ it as a control to benchmark new analogs, with the 73% inhibition of the 6-bromo derivative providing a clear potency goal [1]. Its unsubstituted structure offers maximum synthetic accessibility for rapid diversification.

Analgesic Screening Hit with Minimal Synthetic Burden

Given the weak influence of 6,7-dimethoxy substitution on analgesic activity [2], the unsubstituted parent compound is an attractive entry point for analgesic screening libraries, avoiding unnecessary synthetic steps while retaining pharmacophoric integrity. It is recommended for high-throughput campaigns where synthetic simplicity correlates with cost efficiency.

Cholinesterase Selectivity Profiling Tool

The compound's N-pyridin-3-ylmethyl group may impart a distinct cholinesterase selectivity profile compared to N-benzyl or N-alkyl analogs [3]. It is suited for inclusion in panels designed to map N-substituent effects on AChE/BuChE selectivity, potentially revealing novel leads for Alzheimer's disease research.

Reference Standard for Thermal Stability Studies of Quinoline-3-carboxamides

With a predicted boiling point of 660.8±55.0 °C and density of 1.4±0.1 g/cm³ , the compound can serve as a reference standard for assessing thermal stability and formulation behavior of novel quinoline-3-carboxamide candidates, particularly when halogenated analogs may decompose at lower temperatures.

Quote Request

Request a Quote for 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.